DAT Inhibition Potency: 185-Fold Lower vs. α-PVP and 280-Fold Lower vs. α-PBP, Defining This Compound as a Low-Potency Baseline Control
In a head-to-head study, the target compound (α-H, compound 8) inhibited [³H]dopamine uptake in rat brain synaptosomes with an IC50 of 3250 ± 418 nM [1]. The α-propyl analog (α-PVP) displayed an IC50 of 17.5 ± 1.7 nM, while the α-ethyl analog (α-PBP) showed an IC50 of 11.6 ± 0.6 nM [1]. This represents a potency difference of 185-fold and 280-fold, respectively [1].
| Evidence Dimension | Dopamine transporter (DAT) inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 3250 ± 418 nM |
| Comparator Or Baseline | α-PVP (α-propyl): IC50 = 17.5 ± 1.7 nM; α-PBP (α-ethyl): IC50 = 11.6 ± 0.6 nM; α-PPP (α-methyl): IC50 = 196.7 nM |
| Quantified Difference | 185-fold less potent vs. α-PVP; 280-fold less potent vs. α-PBP |
| Conditions | [³H]Dopamine uptake in rat brain synaptosomes, 10 µM test concentration for SERT assessment |
Why This Matters
The extremely low DAT potency establishes this compound as an essential negative-control aminophenone for calibrating DAT functional assays where µM-range activity must be distinguished from background.
- [1] ACS Chem. Neurosci. 2015, 6, 10, 1726–1731. DOI: 10.1021/acschemneuro.5b00160. View Source
